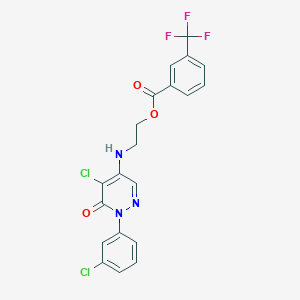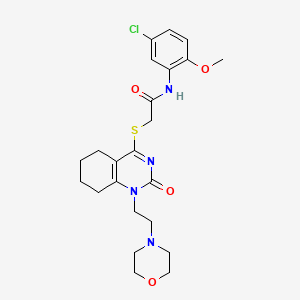![molecular formula C22H16ClF4N7O B2694251 4-fluorobenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone CAS No. 341966-38-9](/img/structure/B2694251.png)
4-fluorobenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-fluorobenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone” is a complex organic molecule. It contains several functional groups and structural motifs that are commonly found in active pharmaceutical ingredients and agrochemicals . The trifluoromethylpyridine (TFMP) moiety, in particular, is a key structural motif in many of these compounds .
Synthesis Analysis
The synthesis of compounds like this typically involves multiple steps, each designed to add or modify specific functional groups. The exact method of synthesis can vary depending on the desired final product and the starting materials available . For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the number of different functional groups present. The presence of fluorine atoms and the pyridine moiety can significantly affect the compound’s physical properties and biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and the reaction conditions. For example, the trifluoromethyl group is known to undergo various reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms can affect the compound’s reactivity, stability, and lipophilicity .Scientific Research Applications
Synthesis and Chemical Reactions
Research in the field of synthetic chemistry has explored the synthesis of complex molecules that include fluorobenzenes or related structures. For example, a study detailed a new protocol for synthesizing 1,4-dihydropyridines using 3,4,5-trifluorobenzeneboronic acid as a catalyst in ionic liquids, highlighting an eco-benign and facile synthesis method at room temperature (Sridhar & Perumal, 2005). Such methodologies could be relevant in the synthesis or modification of the compound by facilitating the formation of complex heterocycles.
Biological Activities
Fluorinated compounds often exhibit significant biological activities. For instance, novel fluoro-substituted benzo[b]pyrans were synthesized and tested for anti-lung cancer activity. These compounds showed anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine, demonstrating the potential of fluorinated compounds in medicinal chemistry (Hammam et al., 2005).
Material Science Applications
Fluorinated ligands, such as those involving pyrazole units, have been synthesized and characterized for their crystal, molecular structure, and dielectric properties. These studies investigate the materials' potential applications in sensing or as components in electronic devices, showing how fluorinated compounds can impact material sciences significantly (Pedrini et al., 2020).
Future Directions
Given the importance of TFMP derivatives in the pharmaceutical and agrochemical industries, it is likely that research into new applications for these compounds will continue. The development of new synthesis methods and the discovery of new biological activities are potential areas for future research .
properties
IUPAC Name |
4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]pyrido[2,3-b]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF4N7O/c23-16-10-14(22(25,26)27)12-30-18(16)28-8-9-34-20-17(2-1-7-29-20)32-19(21(34)35)33-31-11-13-3-5-15(24)6-4-13/h1-7,10-12H,8-9H2,(H,28,30)(H,32,33)/b31-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLQTRZORQKCQV-QFDQHJFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=N2)NN=CC3=CC=C(C=C3)F)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C1)N(C(=O)C(=N2)N/N=C/C3=CC=C(C=C3)F)CCNC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF4N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluorobenzenecarbaldehyde N-[4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl]hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2694171.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2694172.png)
![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)



![Benzo[b]thiophen-2-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone](/img/structure/B2694181.png)
![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)
![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2694185.png)


![N-(benzo[d]thiazol-6-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2694189.png)
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2694191.png)